molecular formula C25H46O19P3 · 3Na B1163561 PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)

PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)

Cat. No. B1163561
M. Wt: 812.5
InChI Key: WIFRKINRFJNHBB-JJMOSTGOSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns is phosphorylated to mono- (PtdIns-P;  PIP), di- (PtdIns-P2;  PIP2) and triphosphates (PtdIns-P3;  PIP3). Hydrolysis of PIP2 by PI-specific phospholipase C generates IP3 and diacylglycerol (DAG). The DAG and IP3 produced by this reaction are part of a complex biochemical and signal transduction cascade that is at the frontier of scientific research today.

Scientific Research Applications

Role in Cellular Processes

PtdIns-(4,5)-P2 plays a critical role in various cellular processes. It is a membrane phospholipid regulating key cellular activities like cytoskeleton organization, vesicular trafficking, and platelet activation. It can interact directly with proteins or act as a substrate for lipid kinases and phosphatases, influencing diverse cellular functions (Toker, 1998).

Involvement in Signal Transduction

PtdIns-(4,5)-P2 is a principal signaling molecule in animal cells, pivotal in hydrolyzing to form diacylglycerol and inositol 1,4,5-trisphosphate (IP3), leading to cellular calcium mobilization. This process is crucial in constitutive and regulated protein secretion, binding to proteins that modify cytoskeletal architecture and phospholipid constituents (Dewald et al., 2001).

Impact on Synaptic Vesicle Trafficking

Research shows that impaired synthesis of PtdIns-(4,5)-P2 in nerve terminals leads to synaptic defects. These defects include altered frequency of miniature currents, synaptic depression, and delayed endocytosis, highlighting the significance of PtdIns-(4,5)-P2 synthesis in the regulation of the synaptic vesicle cycle (Di Paolo et al., 2004).

Regulation of Endocytic Recycling

PtdIns-(4,5)-P2 plays a role in endocytosis, specifically in transferrin recycling. Decreased levels of PtdIns-(4,5)-P2 lead to defects in the internalization and recycling of transferrin, indicating its participation in multiple trafficking and sorting events during endocytosis (Kim et al., 2006).

Role in Ion Channel Regulation

PtdIns-(4,5)-P2 is involved in the activation of inwardly rectifying potassium channels. It has been shown to have distinct interactions with channels like IRK1 and GIRKs, suggesting its involvement in different gating mechanisms and physiological roles (Zhang et al., 1999).

Intracellular Signaling Beyond Plasma Membrane

Recent studies have pointed to the presence and crucial roles of PtdIns-(4,5)-P2 in various intracellular compartments, including the nucleus, endosomes, and lysosomes. Its roles in endolysosomal trafficking, protein recycling, and autophagic membrane trafficking are increasingly recognized (Tan et al., 2015).

Monitoring Membrane PtdIns(4,5)P2 Concentration

PtdIns-(4,5)-P2 is critical in the plasma membrane for various signaling processes. Techniques have been developed to monitor changes in its concentration in living cells, further demonstrating its role in signal transduction and cell biology (Stauffer et al., 1998).

Involvement in Stress Response in Plants

Studies on Arabidopsis have shown that mutations in phosphoinositide phosphatase genes, which affect PtdIns-(4,5)-P2 levels, lead to stress responses like dwarfism and anthocyanin accumulation. This indicates PtdIns-(4,5)-P2's role in modulating phosphoinositide signals during stress response in plants (Williams et al., 2005).

properties

Product Name

PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)

Molecular Formula

C25H46O19P3 · 3Na

Molecular Weight

812.5

InChI

InChI=1S/C25H49O19P3.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,2

InChI Key

WIFRKINRFJNHBB-JJMOSTGOSA-K

SMILES

O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(OC[C@@H](COC(CCCCCCC)=O)OC(CCCCCCC)=O)=O.[Na+].[Na+].[Na+]

synonyms

DOPI-4,5-P2; Phosphatidylinositol-4,5-bisphosphate C-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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